Ici 199441

説明

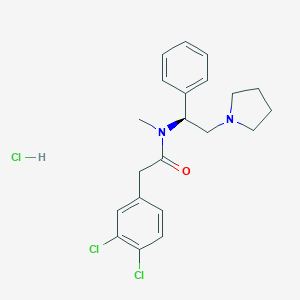

N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a phenylethyl group, and a dichlorophenylacetamido moiety. It has been studied for its potential pharmacological activities and its interactions with various biological targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-2-phenylethylamine to produce the amide. Finally, the amide is cyclized with pyrrolidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylacetamides.

科学的研究の応用

Pain Management

ICI 199441 has shown significant efficacy in alleviating nociceptive pain through its action on KORs.

Case Studies and Findings

- Formalin Footpad Test : In a study involving rats, this compound was administered at doses ranging from 0.7 to 7 nM, demonstrating a marked reduction in nociception .

- Paw Pressure Test : The compound exhibited effective antinociceptive properties at doses of 0.54 mg/kg subcutaneously and 0.074 mg/kg intramuscularly .

Data Table: Antinociceptive Effects of this compound

| Study Type | Dose | Effect Observed |

|---|---|---|

| Formalin Footpad Test | 0.7 - 7 nM | Reduced nociception |

| Paw Pressure Test | 0.54 mg/kg (s.c) | Significant pain relief |

| Edema Induction | 7 nM (i.pl.) | Decreased inflammation |

Cardioprotection

Research has indicated that this compound may provide protective effects against cardiac ischemia and reperfusion injuries.

Case Studies and Findings

- Ischemia-Reperfusion Injury : Administration of this compound at a dose of 0.02 mg/kg prior to reperfusion resulted in a significant reduction of myocardial infarct size in rat models .

- Mechanism of Action : The protective effects are attributed to the activation of peripheral KORs, which help mitigate cardiac damage during ischemic events .

Data Table: Cardioprotective Effects of this compound

| Study Type | Dose | Observed Outcome |

|---|---|---|

| Ischemia-Reperfusion Model | 0.02 mg/kg | Reduced myocardial infarct size |

| Cardiac Tolerance Assessment | 0.1 mg/kg | Enhanced resistance to injury |

Neuroprotection

This compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Findings

- Alzheimer’s Disease Models : In mouse models, this compound improved learning and memory capabilities when administered at a dose of 1.25 mg/kg .

- Cerebral Ischemia : The compound has shown potential in reducing neuronal injury during global cerebral ischemia, indicating its role in neuroprotection .

Data Table: Neuroprotective Effects of this compound

| Study Type | Dose | Effect Observed |

|---|---|---|

| Morris Water Maze | 1.25 mg/kg | Improved learning/memory |

| Global Cerebral Ischemia | 30 mg/kg (i.p.) | Reduced neuronal injury |

Mechanistic Insights and Future Directions

The pharmacological profile of this compound suggests that it operates through distinct signaling pathways associated with KOR activation. Ongoing research aims to elucidate these mechanisms further, particularly focusing on the compound's potential to develop safer analgesics with fewer side effects compared to traditional opioids.

作用機序

The mechanism of action of N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- **N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-3-methylbutyl)pyrrolidine

- **N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl)pyrrolidine

Uniqueness

N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrrolidine ring with a dichlorophenylacetamido moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

ICI 199441, a potent κ-opioid receptor (KOR) agonist, has garnered significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily as a selective agonist for the KOR, which is part of the opioid receptor family. Activation of KORs is associated with various physiological responses, including analgesia, sedation, and modulation of mood. The compound exhibits a unique bias in receptor signaling, demonstrating different effects depending on the receptor subtype:

- G Protein Activation : this compound shows G protein-biased signaling at human KOR (hKOP) and internalization-biased activity at mouse KOR (mKOP) .

- Intracellular Signaling : The compound activates intracellular signaling pathways that can lead to analgesic effects and potential neuroprotective outcomes .

Potency and Efficacy

This compound is noted for its high potency, being approximately 146-fold more active than U-50488 in vitro . This enhanced potency is significant for its application in pain management and other therapeutic areas.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other KOR agonists:

Case Studies and Research Findings

- Analgesic Effects : In various rodent models, this compound has shown significant analgesic properties. For example, it effectively reduced nociceptive responses in models of neuropathic pain .

- Neuroprotection : Studies indicate that this compound may offer neuroprotective benefits in models of ischemia. It has been demonstrated to mitigate neuronal apoptosis and promote recovery following cerebral ischemic events .

- Antiarrhythmic Properties : Research has explored the antiarrhythmic potential of this compound. In a study involving ischemic models, administration of this compound resulted in a reduction of arrhythmias, suggesting its utility in cardiac protection during ischemic events .

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

- Pain Management : Its potent analgesic properties make it a viable option for treating chronic pain conditions.

- Neuroprotection : Given its effects on neuronal survival post-ischemia, it may be beneficial in treating neurodegenerative diseases or acute brain injuries.

- Cardiovascular Health : Its antiarrhythmic effects could provide new avenues for managing cardiac arrhythmias.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWVWZSDBTGQJ-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921646 | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115199-84-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ici 199441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-199441 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。